2,4,4'-Trichlorobenzophenone 2,4,4'-Trichlorobenzophenone
Brand Name: Vulcanchem
CAS No.: 33146-57-5
VCID: VC3897745
InChI: InChI=1S/C13H7Cl3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H
SMILES: C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Molecular Formula: C13H7Cl3O
Molecular Weight: 285.5 g/mol

2,4,4'-Trichlorobenzophenone

CAS No.: 33146-57-5

Cat. No.: VC3897745

Molecular Formula: C13H7Cl3O

Molecular Weight: 285.5 g/mol

* For research use only. Not for human or veterinary use.

2,4,4'-Trichlorobenzophenone - 33146-57-5

Specification

CAS No. 33146-57-5
Molecular Formula C13H7Cl3O
Molecular Weight 285.5 g/mol
IUPAC Name (4-chlorophenyl)-(2,4-dichlorophenyl)methanone
Standard InChI InChI=1S/C13H7Cl3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H
Standard InChI Key CRMBMVSEYHSLBN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

2,4,4'-Trichlorobenzophenone (C₁₃H₇Cl₃O) is a halogenated benzophenone derivative with a molecular weight of 285.55 g/mol . Its structure consists of two phenyl rings connected by a ketone group, with chlorine substituents at the 2- and 4-positions on one ring and a single chlorine at the 4'-position on the opposing ring . This configuration confers distinct electronic and steric properties, influencing its reactivity and solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₃H₇Cl₃O
Molecular Weight285.55 g/mol
AppearanceCrystalline powder
Melting PointNot reported
Boiling PointNot reported
Density1.45 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in organic solvents

The absence of reported melting and boiling points in available literature underscores gaps in foundational data, necessitating further experimental characterization .

Synthesis and Manufacturing

The synthesis of 2,4,4'-Trichlorobenzophenone typically involves Friedel-Crafts acylation, leveraging chlorinated aromatic precursors. A patented method (CN103613491A) outlines a scalable route using m-dichlorobenzene and chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst .

Reaction Scheme:

C₆H₄Cl₂ (m-dichlorobenzene)+ClCH₂COClAlCl₃C₁₃H₇Cl₃O+HCl\text{C₆H₄Cl₂ (m-dichlorobenzene)} + \text{ClCH₂COCl} \xrightarrow{\text{AlCl₃}} \text{C₁₃H₇Cl₃O} + \text{HCl}

Process Overview :

  • Acylation: m-Dichlorobenzene (450–550 parts) and AlCl₃ (600–750 parts) are heated to 58–62°C. Chloroacetyl chloride (380–420 parts) is added dropwise over 2–4 hours.

  • Thermal Reaction: The mixture is heated to 80–100°C for 2–3 hours to complete the acylation.

  • Hydrolysis: The crude product is hydrolyzed with dilute hydrochloric acid (1,800–2,200 parts) at ≤90°C, followed by phase separation.

  • Purification: The organic layer is washed to pH 4–6, distilled under vacuum, and recrystallized to yield 95% pure product .

This method emphasizes cost-effectiveness and environmental sustainability by minimizing waste and utilizing readily available precursors .

Industrial Applications

Pharmaceutical and Agrochemical Intermediates

Toxicological and Ecological Considerations

Environmental Impact

Chlorinated benzophenones are persistent organic pollutants (POPs) with bioaccumulation potential. A study on 4-MBC (a related UV filter) demonstrated acute toxicity to Chlorella vulgaris (96 h-EC₅₀ = 0.16874 mg/L) . Although 2,4,4'-Trichlorobenzophenone’s ecological effects are unstudied, its structural similarity suggests potential risks to aquatic ecosystems.

Future Research Directions

  • Toxicokinetics: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian models.

  • Environmental Monitoring: Assess persistence and bioaccumulation in aquatic systems.

  • Alternative Synthesis: Develop greener catalytic methods to reduce AlCl₃ dependency .

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